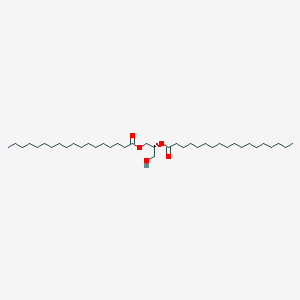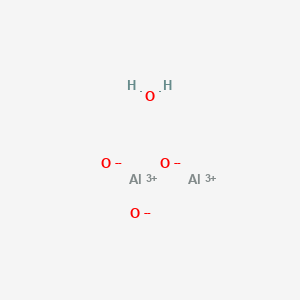![molecular formula C16H16 B074182 [(E)-4-phenylbut-2-enyl]benzene CAS No. 1142-22-9](/img/structure/B74182.png)
[(E)-4-phenylbut-2-enyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-4-phenylbut-2-enyl]benzene, commonly known as styrene, is an organic compound with the chemical formula C8H8. It is a colorless liquid that is widely used in the manufacturing of various products such as plastic, rubber, and resins. Styrene is also used in the food industry as a flavoring agent.
Wirkmechanismus
The exact mechanism of action of [(E)-4-phenylbut-2-enyl]benzene is not fully understood. However, it is believed that styrene can bind to various receptors in the body, including the dopamine and serotonin receptors. This binding can lead to various physiological effects, including changes in mood and behavior.
Biochemische Und Physiologische Effekte
Styrene exposure has been linked to various biochemical and physiological effects. It is a known carcinogen and has been shown to cause cancer in animals. Styrene exposure has also been linked to respiratory problems and neurological effects such as headaches, dizziness, and fatigue. Additionally, styrene exposure can cause skin irritation and dermatitis.
Vorteile Und Einschränkungen Für Laborexperimente
[(E)-4-phenylbut-2-enyl]benzene has several advantages and limitations for lab experiments. It is widely available and relatively inexpensive, making it an ideal compound for various studies. However, its toxicity and potential health effects make it challenging to work with. Additionally, styrene can be volatile and flammable, making it potentially hazardous in certain lab settings.
Zukünftige Richtungen
There are several future directions for research related to [(E)-4-phenylbut-2-enyl]benzene. One area of focus is the development of safer and more sustainable manufacturing processes for styrene. Additionally, research is needed to better understand the mechanism of action of styrene and its potential health effects. Finally, there is a need for further studies related to the environmental impact of styrene and its potential role in pollution and climate change.
Conclusion:
[(E)-4-phenylbut-2-enyl]benzene, commonly known as styrene, is an important compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While styrene has many benefits, its potential health effects and environmental impact must be carefully considered in future studies.
Wissenschaftliche Forschungsanwendungen
[(E)-4-phenylbut-2-enyl]benzene has been extensively studied for its scientific research applications. It is used in the manufacturing of various products, and its toxicity and health effects have been studied in detail. Styrene is also used as a model compound in various studies related to environmental pollution and toxicology.
Eigenschaften
CAS-Nummer |
1142-22-9 |
|---|---|
Produktname |
[(E)-4-phenylbut-2-enyl]benzene |
Molekularformel |
C16H16 |
Molekulargewicht |
208.3 g/mol |
IUPAC-Name |
[(E)-4-phenylbut-2-enyl]benzene |
InChI |
InChI=1S/C16H16/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-12H,13-14H2/b8-7+ |
InChI-Schlüssel |
CTYOBVWQEXIGRQ-BQYQJAHWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C/C=C/CC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)CC=CCC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CC=CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

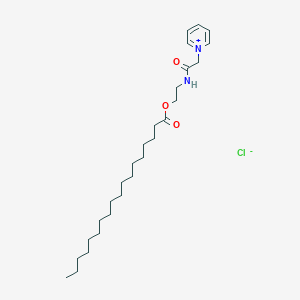
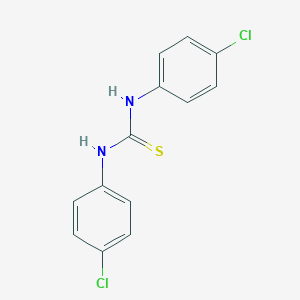
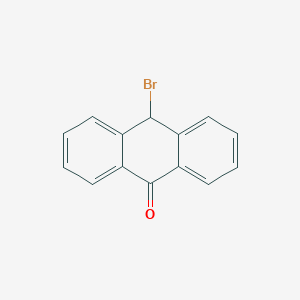
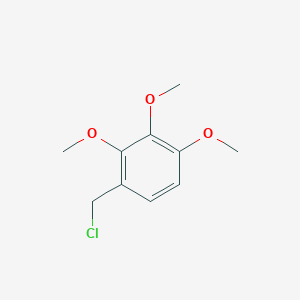
![6-Nitro-2-phenyl-1H-benzo[D]imidazole](/img/structure/B74112.png)
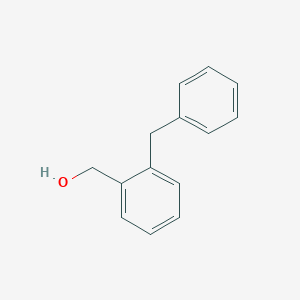
![N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline](/img/structure/B74114.png)
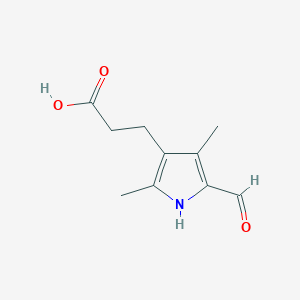
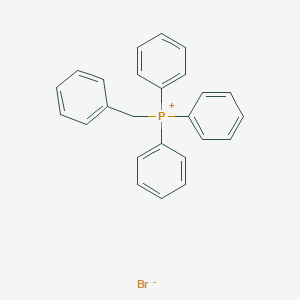
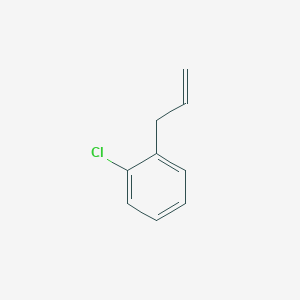
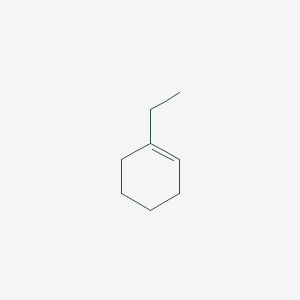
![4-[Bis(2-chloroethyl)amino]benzaldehyde](/img/structure/B74123.png)
